N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide
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Overview
Description
N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide is a chemical compound with the molecular formula C13H14Cl3NO2 and a molecular weight of 322.621 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group attached to an acetamide moiety, and a phenoxy group substituted with three chlorine atoms at the 2, 4, and 6 positions . It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 2,4,6-trichlorophenol with chloroacetic acid to form 2,4,6-trichlorophenoxyacetic acid. This intermediate is then reacted with cyclopentylamine to yield the final product . The reaction conditions generally require the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyacetic acid, followed by an amide coupling reaction under acidic conditions .
Chemical Reactions Analysis
N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The phenoxy group, with its electron-withdrawing chlorine atoms, can participate in various binding interactions, while the cyclopentyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide can be compared with other similar compounds, such as:
N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide: This compound has two chlorine atoms instead of three, which can affect its reactivity and binding properties.
N-cyclopentyl-2-(4-methoxyphenoxy)acetamide:
N-cyclopentyl-2-(4-propylphenoxy)acetamide: The propyl group introduces different steric and electronic effects compared to the trichlorophenoxy group.
These comparisons highlight the unique properties of this compound, particularly its high reactivity and potential for diverse applications .
Properties
CAS No. |
853316-43-5 |
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Molecular Formula |
C13H14Cl3NO2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C13H14Cl3NO2/c14-8-5-10(15)13(11(16)6-8)19-7-12(18)17-9-3-1-2-4-9/h5-6,9H,1-4,7H2,(H,17,18) |
InChI Key |
PUSVHZZLRSNNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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